![molecular formula C14H19ClN2O2 B5673150 (5-chloro-2-nitrobenzyl)(cyclopropylmethyl)propylamine](/img/structure/B5673150.png)
(5-chloro-2-nitrobenzyl)(cyclopropylmethyl)propylamine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions. For instance, the synthesis of similar compounds, like 7-chloro-5-cyclopropyl-9-methyl-10-(4-nitro-benzyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo [a,d] cyclohepten-11-one, involves spectroscopic characterization and X-ray diffraction studies (Thimmegowda et al., 2008). Another related synthesis pathway includes base-induced dehydrochlorination and hydrolysis steps (Kimpe, Sulmon, & Boeykens, 1991).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using X-ray crystallography. For example, a related compound, 7-chloro-5-cyclopropyl-9-methyl-10-(2-nitro-4-trifluromethyl-phenyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cyclohepten-11-one, was characterized by its crystalline structure and molecular geometry (Thimmegowda et al., 2008).
Chemical Reactions and Properties
Related compounds demonstrate various chemical reactions, such as the SNAr reaction of tetrachloronitrobenzene with diamines under high pressure, leading to different substitution products (Ibata, Zou, & Demura, 1995). The cyclization reactions and conversions in solution of compounds like xylamine, which is structurally similar, are also of significant interest (Ransom, Kammerer, & Cho, 1982).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. For example, the study of the crystal and molecular structure of related compounds provides insights into their stability and interactions (Thimmegowda et al., 2008).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with different functional groups, is essential for the application of these compounds in various fields. The chemical transformations they undergo, like cyclization and nitrooxylation, are critical for their practical use (Suzuki & Hanafusa, 1974).
properties
IUPAC Name |
N-[(5-chloro-2-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-7-16(9-11-3-4-11)10-12-8-13(15)5-6-14(12)17(18)19/h5-6,8,11H,2-4,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWGDOHOHLCUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloro-2-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine |
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